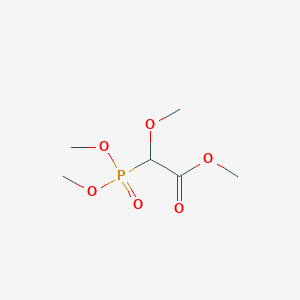
Diethyl (isopropyloxycarbonylmethyl)phosphonate
Overview
Description
Diethyl (isopropyloxycarbonylmethyl)phosphonate is an organophosphorus compound with the molecular formula C9H19O5P. It is also known by its systematic name, propan-2-yl 2-diethoxyphosphorylacetate. This compound is characterized by the presence of a phosphonate group, which is a key functional group in many biologically active molecules and industrially relevant chemicals .
Preparation Methods
Diethyl (isopropyloxycarbonylmethyl)phosphonate can be synthesized through various methods. One common synthetic route involves the reaction of diethylphosphonoacetic acid with isopropyl alcohol in the presence of dicyclohexyl-carbodiimide as a coupling agent. This reaction is typically carried out in dichloromethane at room temperature for about one hour, yielding the desired product with a high yield . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Diethyl (isopropyloxycarbonylmethyl)phosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: It can be hydrolyzed to yield diethylphosphonoacetic acid and isopropyl alcohol under acidic or basic conditions.
Common reagents used in these reactions include triflic anhydride for activation, various nucleophiles for substitution, and standard oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (isopropyloxycarbonylmethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (isopropyloxycarbonylmethyl)phosphonate involves its ability to interact with various molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in applications such as enzyme inhibition and metal chelation . The specific pathways involved depend on the context in which the compound is used, but generally, it acts by modifying the activity of its molecular targets through covalent or non-covalent interactions.
Comparison with Similar Compounds
Diethyl (isopropyloxycarbonylmethyl)phosphonate can be compared with other similar compounds such as:
Diethyl phosphonate: A simpler phosphonate compound used in similar applications but lacking the isopropyloxycarbonylmethyl group, which can affect its reactivity and specificity.
Dialkyl (2-oxopropyl)phosphonates: These compounds are used in the synthesis of phosphorylated heterocycles and have different reactivity profiles due to the presence of the oxopropyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other phosphonates.
Properties
IUPAC Name |
propan-2-yl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-15(11,13-6-2)7-9(10)14-8(3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGMKWQNFIOGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513125 | |
| Record name | Propan-2-yl (diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50350-99-7 | |
| Record name | Propan-2-yl (diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propan-2-yl 2-(diethoxyphosphoryl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate](/img/structure/B7948643.png)
![methyl-[(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]azanium;chloride](/img/structure/B7948645.png)

![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)


